molecular formula C12H14ClFO2 B14747882 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one CAS No. 1644-57-1

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one

Cat. No.: B14747882
CAS No.: 1644-57-1
M. Wt: 244.69 g/mol
InChI Key: JNIVAYCOMPTKDM-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one is an organic compound with a complex structure that includes a chloro, fluoro, and hydroxy-substituted phenyl ring attached to a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a chloro-fluoro substituted benzene derivative reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 1-(3-Chloro-5-fluoro-2-oxophenyl)hexan-1-one or 1-(3-Chloro-5-fluoro-2-carboxyphenyl)hexan-1-one.

    Reduction: Formation of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexanol.

    Substitution: Formation of derivatives with substituted chloro or fluoro groups.

Scientific Research Applications

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The hydroxy group may participate in hydrogen bonding, further influencing its interactions and effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-hydroxyphenyl)hexan-1-one
  • 1-(3-Fluoro-2-hydroxyphenyl)hexan-1-one
  • 1-(3-Chloro-5-fluoro-2-methoxyphenyl)hexan-1-one

Uniqueness

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one is unique due to the combination of chloro, fluoro, and hydroxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxy) groups can influence its reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

1644-57-1

Molecular Formula

C12H14ClFO2

Molecular Weight

244.69 g/mol

IUPAC Name

1-(3-chloro-5-fluoro-2-hydroxyphenyl)hexan-1-one

InChI

InChI=1S/C12H14ClFO2/c1-2-3-4-5-11(15)9-6-8(14)7-10(13)12(9)16/h6-7,16H,2-5H2,1H3

InChI Key

JNIVAYCOMPTKDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C(=CC(=C1)F)Cl)O

Origin of Product

United States

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